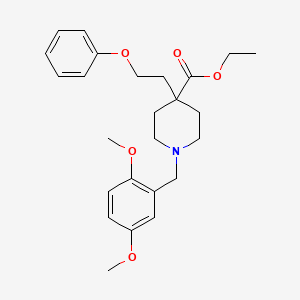![molecular formula C18H20N2O3S B4974313 N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)
N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have a significant impact on various autoimmune and inflammatory diseases.
Mecanismo De Acción
CP-690,550 is a N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide inhibitor that works by blocking the activity of N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide enzymes. N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide enzymes are involved in the signaling pathways that lead to the production of cytokines, which are responsible for inflammation and immune response. By inhibiting N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide enzymes, CP-690,550 reduces the production of cytokines, thereby reducing inflammation and immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-2, interleukin-6, and interferon-gamma. CP-690,550 has also been shown to reduce the activity of T cells and B cells, which are responsible for the immune response. These effects lead to a reduction in inflammation and immune response, which is beneficial in the treatment of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, CP-690,550 has some limitations for lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. CP-690,550 is also a potent inhibitor, which can make it difficult to determine the optimal concentration for experiments.
Direcciones Futuras
There are several future directions for the study of CP-690,550. One direction is the exploration of its potential use in the treatment of other autoimmune and inflammatory diseases. CP-690,550 has already been studied for its potential use in rheumatoid arthritis, psoriasis, and inflammatory bowel disease, but it may have efficacy in other diseases as well. Another direction is the study of its long-term effects and safety. CP-690,550 has been shown to have some off-target effects, and its long-term safety needs to be studied further. Finally, the study of CP-690,550 in combination with other drugs may provide further therapeutic options for the treatment of autoimmune and inflammatory diseases.
Métodos De Síntesis
CP-690,550 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 4-bromoaniline with sodium sulfonate, followed by the reaction of the resulting product with cyclopentanecarboxylic acid. The resulting product is then treated with N,N-dimethylformamide to yield CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to have significant efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its potential use in the treatment of transplant rejection and multiple sclerosis.
Propiedades
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(14-6-4-5-7-14)19-15-10-12-17(13-11-15)24(22,23)20-16-8-2-1-3-9-16/h1-3,8-14,20H,4-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWXKPFTYXQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenylsulfamoyl)phenyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B4974249.png)
![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)
![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)
![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)




![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)